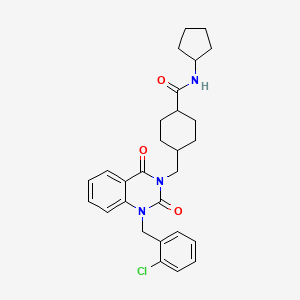

4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide

説明

特性

IUPAC Name |

4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopentylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32ClN3O3/c29-24-11-5-1-7-21(24)18-31-25-12-6-4-10-23(25)27(34)32(28(31)35)17-19-13-15-20(16-14-19)26(33)30-22-8-2-3-9-22/h1,4-7,10-12,19-20,22H,2-3,8-9,13-18H2,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHLRLOSFTVDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide is a synthetic derivative with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile, particularly in oncology and possibly other therapeutic areas. This article aims to summarize the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound can be represented as follows:

This structure features a quinazolinone core, which is known for various biological activities, including anticancer properties.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit significant biological activities, including:

- Anticancer Activity : Many quinazolinone derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease processes.

Anticancer Activity

The anticancer potential of 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide has been highlighted in several studies. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines, showing significant inhibition of cell growth. The IC50 values indicate the concentration required to inhibit 50% of cell proliferation.

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of β-Catenin Pathway : Similar compounds have been shown to inhibit Wnt signaling pathways, crucial in many cancers' progression. The binding affinity to key proteins in this pathway could be a target for further investigation.

- Targeting Proliferation Markers : Studies have indicated that the compound reduces the expression of Ki67, a marker associated with cell proliferation, suggesting its role in slowing down tumor growth.

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds related to this structure:

- Study on Quinazolinone Derivatives : A series of derivatives were synthesized and tested for their anticancer properties. Notably, compounds with similar structural motifs demonstrated promising results against colorectal cancer models.

- In Vivo Efficacy : In xenograft models using BALB/C nu/nu mice, the compound significantly inhibited tumor growth and altered the expression profiles of genes related to cancer progression .

- Comparative Studies : Comparative analysis with established chemotherapeutics like 5-Fluorouracil (5-FU) showed superior efficacy in certain assays, positioning this compound as a potential candidate for further development .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key motifs: quinazolinone cores, chlorobenzyl substituents, and cyclohexane/cyclopentyl carboxamide linkages. Below is a comparative analysis of select analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The 2-chlorobenzyl group in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogs. This is critical for membrane permeability and enzyme active-site interactions . Cyclopentyl vs.

Core Modifications :

- Replacement of the quinazolin-2,4-dione core with a thioxoquinazoline (as in ) introduces sulfur, which can alter electronic properties and enhance metal-binding capacity (e.g., for antimicrobial activity).

Bioactivity Trends: Sulfonamide analogs (e.g., ) are associated with cyclooxygenase (COX) inhibition, while carboxamide-linked quinazolinones (e.g., DM-11 ) are linked to kinase modulation. The target compound’s hybrid structure suggests a dual mechanism, though experimental validation is needed.

Analytical and Computational Insights

- Molecular Networking: Fragmentation patterns (MS/MS) and cosine scores (≥0.7) indicate that the target compound clusters with other quinazolinone-carboxamide hybrids, supporting structural similarity .

- Lumping Strategies : Compounds with analogous chlorobenzyl and carboxamide groups are often grouped in surrogate models for pharmacokinetic studies, suggesting shared metabolic pathways (e.g., CYP450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。